1-(5-Methoxypyrazin-2-YL)ethanone

Description

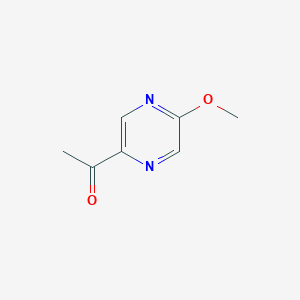

Structure

3D Structure

Properties

IUPAC Name |

1-(5-methoxypyrazin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5(10)6-3-9-7(11-2)4-8-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAQGUZHAQBYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(C=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Methoxypyrazin-2-yl)ethanone (CAS: 320592-61-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazine moiety, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties.[2][3] The structural rigidity and hydrogen bonding capabilities of the pyrazine ring make it a valuable scaffold in the design of novel therapeutic agents.[2] This guide focuses on a specific derivative, 1-(5-Methoxypyrazin-2-yl)ethanone, providing a comprehensive overview of its chemical properties, synthesis, and potential applications, particularly as a building block in drug discovery.

Compound Profile

Chemical Identity

| Property | Value | Source |

| CAS Number | 320592-61-8 | [4][5][6][7] |

| Molecular Formula | C7H8N2O2 | [6][7][8] |

| Molecular Weight | 152.15 g/mol | [6][8] |

| IUPAC Name | This compound | [5] |

| Synonyms | Ethanone, 1-(5-methoxypyrazinyl)- | [5][6][8] |

Physicochemical Properties (Predicted)

While extensive experimental data for this specific compound is not publicly available, predictive models and data from analogous structures suggest the following:

| Property | Predicted Value | Notes |

| Boiling Point | ~280-300 °C | Estimated based on related pyrazine ketones. |

| Melting Point | Not available | Likely a solid at room temperature.[9] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, Methanol) | Expected behavior for a moderately polar organic molecule. |

| Appearance | Likely a crystalline solid | Based on similar compounds. |

Synthesis Strategies

The synthesis of pyrazine derivatives can be achieved through various established methods, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or the self-condensation of α-amino ketones.[1][10][11][12] For this compound, a plausible synthetic approach involves the modification of a pre-existing pyrazine ring or the construction of the ring with the desired substituents.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule suggests a precursor such as 2-acetyl-5-methoxypyrazine, which could be derived from 2-amino-5-methoxypyrazine. This approach focuses on introducing the acetyl group onto a pre-functionalized pyrazine core.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

A potential synthetic route could involve the acylation of a suitable pyrazine precursor. One common method for synthesizing pyrazine derivatives is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones.[10][11]

Step 1: Synthesis of a Substituted α-Amino Ketone. This can be generated in situ from an appropriate starting material.

Step 2: Self-Condensation and Oxidation. The α-amino ketone undergoes self-condensation to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine.[10][11]

Alternative Strategy: Cross-Coupling Reactions

Modern synthetic methods may employ palladium-catalyzed cross-coupling reactions to introduce the acetyl group onto a halogenated 2-methoxypyrazine precursor. This approach offers high efficiency and functional group tolerance.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methoxy group protons, and the acetyl group protons. The chemical shifts and coupling patterns would provide definitive evidence for the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group, the carbons of the pyrazine ring, and the methoxy carbon.[13]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information. The molecular ion peak (M+) should be observed at m/z = 152.15.[14]

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone, typically in the range of 1680-1700 cm⁻¹.[14]

Caption: Analytical workflow for structure elucidation and purity assessment.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] The methoxy and acetyl functional groups on this compound offer multiple points for chemical modification, making it a versatile building block for creating libraries of novel compounds.

As a Synthetic Intermediate

This compound serves as a key intermediate for the synthesis of more complex molecules. The acetyl group can be a handle for various chemical transformations, including:

-

Reductive Amination: To introduce substituted amino groups.

-

Aldol Condensation: To form larger carbon skeletons.[15]

-

Oxidation: To convert the acetyl group into a carboxylic acid.[15]

These transformations allow for the exploration of a wide chemical space in the search for new drug candidates.

Potential Biological Activities of Derivatives

Derivatives of methoxypyrazines have been investigated for a range of pharmacological activities. While specific studies on this compound are limited, the broader class of pyrazine derivatives has shown promise in several therapeutic areas:

-

Anticancer Agents: Many pyrazine-containing compounds exhibit cytotoxic activity against various cancer cell lines.[2][16][17]

-

Enzyme Inhibitors: The pyrazine nucleus can act as a bioisostere for other aromatic systems, enabling the design of potent and selective enzyme inhibitors.

-

Antimicrobial and Anti-inflammatory Agents: Pyrazine derivatives have also demonstrated antimicrobial and anti-inflammatory properties.[2][3][15]

Caption: Potential synthetic diversifications from the core molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard Identification

Based on safety data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.[9][18] It may also cause skin and eye irritation.[9][18]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19][20]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[19]

-

Storage: Store in a tightly closed container in a dry and cool place.[19]

Conclusion

This compound is a valuable building block for researchers and scientists in the field of drug discovery. Its versatile chemical nature, stemming from the pyrazine core and the reactive acetyl and methoxy groups, allows for the synthesis of diverse compound libraries. Further investigation into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents. This guide provides a foundational understanding of this compound, intended to facilitate its use in innovative research and development projects.

References

-

Slideshare. Synthesis and reactions of Pyrazine. Available from: [Link]

-

Wikipedia. Pyrazine. Available from: [Link]

-

ResearchGate. Selective synthesis of pyrazine. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available from: [Link]

-

Apollo Scientific. 1-(5-methoxypyridin-2-yl)ethanone - SAFETY DATA SHEET. Available from: [Link]

-

Moroccan Journal of Chemistry. Chemical Transformation of Pyrazine Derivatives. Available from: [Link]

-

Angene Chemical. Safety Data Sheet. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Suzhou Health Chemicals Co. This compound. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

ACS Publications. Synthesis of some 2-methoxy-3-alkylpyrazines with strong bell pepper-like odors. Available from: [Link]

-

MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. Available from: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

PubChem. 6-amino-11-methyl-2-oxo-N-[(1S)-1-pyridin-3-ylethyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3,5,7,9,11,13-hexaene-5-carboxamide. Available from: [Link]

-

MDPI. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available from: [Link]

-

PubChem. 5,8-Quinolinedione, 6-(2-(4-pyridylmethylamino)ethyl)amino-. Available from: [Link]

-

PubChem. 1-propanaminium, 2-hydroxy-n,n-dimethyl-n-(3-((1-oxododecyl)amino)propyl)-3-sulfo-, inner salt. Available from: [Link]

-

PubMed. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Available from: [Link]

-

YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. Available from: [Link]

-

PubChem. 8-Hydroxy-5-quinolinecarboxylic acid. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. Available from: [Link]

-

ResearchGate. Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone... Available from: [Link]

-

The Good Scents Company. methyl stearate. Available from: [Link]

-

MDPI. Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). Available from: [Link]

-

ResearchGate. Improved synthesis of 2‐methoxyphenothiazine. Available from: [Link]

Sources

- 1. Synthesis and reactions of Pyrazine | PPTX [slideshare.net]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound [myskinrecipes.com]

- 5. Ethanone, 1-(5-methoxypyrazinyl)- (9CI) | 320592-61-8 [chemicalbook.com]

- 6. This compound - CAS:320592-61-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. 320592-61-8|this compound|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]

- 8. China Ethanone, 1-(5-methoxypyrazinyl)- (9CI) 320592-61-8 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. benchchem.com [benchchem.com]

- 11. Pyrazine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. Buy 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE | 22047-27-4 [smolecule.com]

- 16. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells | MDPI [mdpi.com]

- 17. Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. angenechemical.com [angenechemical.com]

1-(5-Methoxypyrazin-2-YL)ethanone molecular structure and properties

An In-depth Technical Guide to 1-(5-Methoxypyrazin-2-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone of significant interest to the chemical, pharmaceutical, and sensory science industries. While specific experimental data for this compound is limited in public literature, this document, grounded in established principles of heterocyclic chemistry, offers a detailed exploration of its molecular structure, predicted analytical characteristics, a plausible synthetic workflow, and potential applications. This guide is intended for researchers, process chemists, and drug development professionals seeking to understand and utilize this molecule as a strategic building block or target compound.

Introduction to Pyrazine Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine ring, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a common scaffold in a vast array of natural and synthetic molecules. Methoxypyrazines (MPs), in particular, are renowned for their potent sensory properties, often contributing significantly to the aroma profiles of various foods and beverages, including wine, coffee, and bell peppers.[1][2] Beyond their role in flavor and fragrance, pyrazine derivatives are versatile intermediates in organic synthesis and are core components of numerous biologically active compounds, exhibiting potential antimicrobial, antioxidant, and anti-inflammatory properties.[3] The subject of this guide, this compound, combines the key structural features of a methoxypyrazine with a reactive acetyl group, positioning it as a valuable molecule for both sensory applications and as a precursor in the synthesis of more complex chemical entities.

Molecular Identity and Physicochemical Properties

The fundamental step in characterizing any chemical compound is to establish its precise molecular identity and understand its physical properties. These data points are critical for experimental design, safety assessment, and regulatory compliance.

Chemical Identifiers

A consistent and unambiguous identification is crucial for sourcing, referencing, and regulatory purposes. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-(5-methoxypyrazin-2-yl)ethan-1-one | IUPAC Nomenclature |

| CAS Number | 320592-61-8 | J&K Scientific |

| Molecular Formula | C₇H₈N₂O₂ | - |

| Molecular Weight | 152.15 g/mol | - |

| SMILES | CC(=O)c1cncc(n1)OC | - |

| InChI | InChI=1S/C7H8N2O2/c1-5(10)7-4-8-6(11-2)3-9-7/h3-4H,1-2H3 | - |

Predicted Physicochemical Properties

While experimental data is scarce, computational models provide reliable estimates for key physicochemical properties. These predictions are invaluable for anticipating the compound's behavior in various solvents and biological systems.

| Property | Predicted Value | Significance in Research |

| Topological Polar Surface Area (TPSA) | 51.61 Ų | Influences membrane permeability and drug absorption. |

| LogP (Octanol-Water Partition Coeff.) | 0.85 | Predicts lipophilicity and distribution in biological systems. |

| Hydrogen Bond Acceptors | 4 | Indicates potential for intermolecular interactions. |

| Hydrogen Bond Donors | 0 | Lack of donor sites affects solubility and binding. |

| Rotatable Bonds | 2 | Relates to conformational flexibility. |

Spectroscopic and Analytical Characterization (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity confirmation. Based on the known structure of this compound, we can predict the key features of its NMR, IR, and Mass spectra. This predictive analysis serves as a benchmark for researchers synthesizing or analyzing this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be highly informative, with distinct signals for each set of non-equivalent protons.

-

~8.6-8.8 ppm (singlet, 1H): This signal corresponds to the proton at position 3 of the pyrazine ring (H-3). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the acetyl group.

-

~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the proton at position 6 of the pyrazine ring (H-6). It is deshielded by the adjacent nitrogen but shielded relative to H-3 by the methoxy group.

-

~4.0-4.2 ppm (singlet, 3H): This signal is attributed to the three protons of the methoxy group (-OCH₃).

-

~2.6-2.8 ppm (singlet, 3H): This signal represents the three protons of the acetyl methyl group (-COCH₃).

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectrum

The carbon NMR will complement the proton data, showing distinct signals for each carbon environment.

-

~195-200 ppm: Carbonyl carbon of the acetyl group.

-

~155-160 ppm: C-5, the carbon attached to the methoxy group.

-

~145-150 ppm: C-2, the carbon attached to the acetyl group.

-

~140-145 ppm: C-3, the carbon atom between the nitrogen and the acetyl-substituted carbon.

-

~135-140 ppm: C-6, the carbon atom between the nitrogen and the methoxy-substituted carbon.

-

~55-60 ppm: Methoxy carbon (-OCH₃).

-

~25-30 ppm: Acetyl methyl carbon (-COCH₃).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

~1700-1720 cm⁻¹ (strong, sharp): C=O stretch of the ketone. Conjugation with the pyrazine ring may lower this frequency slightly compared to a simple alkyl ketone.[4]

-

~1580-1620 cm⁻¹ (medium): C=N and C=C stretching vibrations within the aromatic pyrazine ring.

-

~1200-1300 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).

-

~1000-1100 cm⁻¹ (medium): Symmetric C-O-C stretch of the aryl ether.

-

~2950-3000 cm⁻¹ (weak): sp³ C-H stretch of the methyl groups.

-

~3050-3100 cm⁻¹ (weak): sp² C-H stretch of the pyrazine ring protons.

Predicted Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and structural information through fragmentation.

-

Molecular Ion (M⁺): A distinct peak is expected at m/z = 152, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 137 ([M-CH₃]⁺): Loss of a methyl radical from the acetyl group via alpha-cleavage, a very common fragmentation for methyl ketones.

-

m/z = 109 ([M-CH₃CO]⁺): Loss of the entire acetyl group as a radical.

-

m/z = 43 ([CH₃CO]⁺): The acylium ion, which is often a prominent peak for methyl ketones.

-

Synthesis and Purification Workflow

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. Below is a proposed workflow for the synthesis of this compound, based on established heterocyclic chemistry.

Proposed Synthetic Route

The synthesis can be envisioned as a two-step process starting from commercially available 2-amino-5-chloropyrazine.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro group at C-5 is displaced by a methoxide source (e.g., sodium methoxide) to form 5-methoxypyrazin-2-amine. The electron-withdrawing nature of the pyrazine ring facilitates this reaction.

-

Acylation via Sandmeyer-type Reaction: The amino group at C-2 can be converted to an acetyl group. This is a more complex transformation than a simple acylation. A plausible route involves diazotization of the amine followed by a reaction with a suitable acetylating agent, or a metal-catalyzed cross-coupling reaction. A more direct, albeit potentially lower-yielding, approach could involve direct acylation of a lithiated pyrazine intermediate. A practical approach would be a reaction of a 2-halopyrazine with a suitable acetylating reagent under palladium catalysis.

For the purpose of this guide, we will outline a workflow starting from 2-chloro-5-methoxypyrazine.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a theoretical protocol and must be adapted and optimized under proper laboratory conditions by qualified personnel.

Step 1: Synthesis of 2-Chloro-5-methoxypyrazine

-

Reagents: 2,5-Dichloropyrazine, Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Procedure:

-

Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Carefully add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

-

Step 2: Palladium-Catalyzed Acylation

-

Reagents: 2-Chloro-5-methoxypyrazine, Tributyl(1-ethoxyvinyl)tin, Palladium catalyst (e.g., Pd(PPh₃)₄), Anhydrous Toluene.

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-5-methoxypyrazine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and the palladium catalyst (0.05 eq).

-

Add anhydrous toluene via syringe and heat the mixture to reflux.

-

Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.

-

Quench the reaction with aqueous HCl (e.g., 1M solution) and stir vigorously for 1 hour to hydrolyze the enol ether to the ketone.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

-

Synthesis and Purification Workflow Diagram

Caption: Proposed workflow for the synthesis and purification of the target compound.

Applications and Research Significance

The unique structure of this compound suggests its utility in two primary domains: sensory science and medicinal chemistry.

-

Flavor and Fragrance Industry: Methoxypyrazines are potent aroma compounds responsible for "green" or "vegetative" notes.[2] The combination of the methoxy group and the acetyl moiety, which can impart nutty or roasted notes, makes this compound a compelling target for sensory analysis. It could serve as a novel flavoring agent in savory foods or as a component in complex fragrance formulations.[3][5]

-

Medicinal Chemistry and Drug Discovery: The pyrazine nucleus is a privileged scaffold in medicinal chemistry. The presence of two distinct functional groups—an ether and a ketone—on the this compound core allows for diverse chemical modifications. The ketone can undergo reactions like nucleophilic addition, condensation, or reduction, while the methoxy group could be a site for demethylation to reveal a reactive hydroxyl group. This makes the molecule an excellent starting point for building libraries of more complex compounds to be screened for biological activity against various therapeutic targets.[3]

Safety, Handling, and Storage

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and incompatible materials.

-

Safety: Based on related structures like 2-acetyl-5-methylpyrazine, this compound may cause skin, eye, and respiratory irritation.[6]

Conclusion

This compound is a heterocyclic compound with significant untapped potential. While a comprehensive experimental profile is yet to be published, this guide provides a robust, scientifically-grounded framework for its identity, predicted analytical characteristics, synthesis, and application. Its dual-functionality makes it a valuable target for chemists in both the flavor and pharmaceutical industries. The predictive data and synthetic workflows presented herein are designed to accelerate research and development efforts focused on this promising molecule.

References

- Smolecule. (2023). 1-(5-methyl-pyrazin-2-yl)-ethanone.

- PubChem. 2-Acetyl-5-methylpyrazine. National Center for Biotechnology Information.

- The Good Scents Company. 2-acetyl-5-methyl pyrazine.

-

Lei, H., et al. (2018). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. Molecules. Available at: [Link]

-

González-Barreiro, C., et al. (2015). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry. Available at: [Link]

- University of Wisconsin-Madison. (2012). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

Sources

- 1. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy 1-(5-METHYL-PYRAZIN-2-YL)-ETHANONE | 22047-27-4 [smolecule.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 2-acetyl-5-methyl pyrazine, 22047-27-4 [thegoodscentscompany.com]

- 6. 2-Acetyl-5-methylpyrazine | C7H8N2O | CID 30915 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 1-(5-Methoxypyrazin-2-YL)ethanone as a Putative Gamma-Secretase Modulator (GSM) in Alzheimer's Disease Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accumulation of the 42-amino acid amyloid-beta peptide (Aβ42) is a central event in the pathogenesis of Alzheimer's disease (AD). Gamma-secretase, the enzyme responsible for the final cleavage of the Amyloid Precursor Protein (APP) to produce Aβ peptides, has been a prime therapeutic target for decades. However, direct inhibition of this enzyme leads to significant mechanism-based toxicities due to its role in processing other critical substrates, most notably Notch. Gamma-Secretase Modulators (GSMs) represent a more refined therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to selectively decrease the production of the highly amyloidogenic Aβ42, while concurrently increasing the levels of shorter, less toxic peptides like Aβ38.[1][2] This guide explores the hypothesized mechanism of action of a novel pyrazine-based compound, 1-(5-Methoxypyrazin-2-YL)ethanone, as a putative second-generation GSM. We will detail its proposed interaction with the γ-secretase complex, a robust workflow for its chemical synthesis, and the critical in-vitro protocols required to validate its activity and mechanism as a promising candidate for AD therapy.

Chapter 1: The Gamma-Secretase Complex: A Target for Allosteric Modulation

The γ-secretase complex is an intramembrane aspartyl protease composed of four essential protein subunits: Presenilin (PSEN), Nicastrin (NCT), Anterior pharynx defective-1 (APH-1), and Presenilin enhancer 2 (PEN-2).[1] PSEN forms the catalytic core of the complex.[3] This enzyme complex sequentially cleaves the transmembrane domain of APP C-terminal fragments (APP-CTF or C99) at multiple sites. This processive cleavage generates Aβ peptides of varying lengths.[4]

In Alzheimer's disease, a dysregulation in this cleavage process favors the production of Aβ42. This specific peptide is highly prone to aggregation, forming the soluble oligomers and insoluble plaques that are hallmarks of AD pathology.[2] Early therapeutic approaches using γ-secretase inhibitors (GSIs) successfully lowered all Aβ production but failed in clinical trials due to severe adverse effects. These toxicities are primarily linked to the inhibition of Notch receptor processing, a pathway vital for cell-fate decisions in various tissues.[2][4]

This clinical failure highlighted the need for a more nuanced approach. GSMs provide this subtlety. They do not block the enzyme's active site but are believed to bind to an allosteric site directly on the PSEN subunit.[2][3] This binding induces a subtle conformational change in the enzyme complex, altering its processivity and shifting the preferred cleavage site on the APP-CTF.[1][2] The result is a desirable shift in the product ratio: a decrease in pathogenic Aβ42 and a concomitant increase in shorter peptides like Aβ37 and Aβ38, which are less prone to aggregation.[1]

The GSM Advantage: Preserving Notch Signaling

A key feature and therapeutic advantage of GSMs is their selectivity for modulating APP processing without significantly affecting Notch cleavage.[2][5] This selectivity is the foundation of their improved safety profile over GSIs. The proposed mechanism for this involves distinct substrate recognition or processing pathways within the γ-secretase complex that can be differentially affected by allosteric modulators.

Below is a diagram illustrating the differential impact of GSIs versus GSMs on APP and Notch processing.

Caption: Differential effects of GSIs vs. GSMs on γ-secretase substrates.

Chapter 2: this compound: A Novel Pyrazine-Based GSM Candidate

Heterocyclic compounds, including those with pyrazine, pyridine, and piperazine cores, have formed the basis of several potent second-generation GSMs.[6][7][8] These scaffolds provide a rigid framework for orienting functional groups that can interact with the allosteric binding pocket of PSEN.

This compound is a pyrazine derivative identified as a key intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders.[9] While its direct activity as a GSM has not been publicly documented, its structure is consistent with known pharmacophores for γ-secretase modulation. We hypothesize that the methoxypyrazine ring acts as the core recognition element, with the acetyl group providing a key interaction point within the binding site.

Proposed Mechanism of Action

We propose that this compound acts as a second-generation GSM by directly targeting the N-terminal fragment of the PSEN1 subunit.

-

Binding Event: The compound is hypothesized to bind to a hydrophobic pocket on the transmembrane domain of PSEN1, distinct from the catalytic site. The pyrazine nitrogen atoms and the methoxy group may form hydrogen bonds or dipole interactions, while the aromatic ring engages in pi-stacking.

-

Conformational Shift: This binding event induces a subtle conformational change that propagates to the enzyme-substrate interface where the APP-CTF is docked.

-

Altered Processivity: The conformational shift repositions the APP-CTF substrate relative to the catalytic aspartates. This destabilizes the cleavage that produces Aβ42 and favors an alternative cleavage that results in the release of the shorter Aβ38 peptide.

This proposed mechanism is depicted in the following signaling pathway diagram.

Caption: Proposed allosteric modulation of γ-secretase by the GSM candidate.

Chapter 3: Synthesis and Characterization Workflow

To validate the biological activity of this compound, a reliable and scalable synthesis protocol is required. While various methods exist for pyrazine synthesis, a common approach involves the condensation of dicarbonyl compounds with diamines.[10]

Proposed Synthesis Protocol

This protocol outlines a plausible two-step synthesis route starting from commercially available materials.

Step 1: Synthesis of 2-Amino-5-methoxypyrazine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine aminomalononitrile tosylate (1.0 eq) and methylglyoxal (1.1 eq, 40% in water) in methanol.

-

Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of sodium methoxide (2.1 eq) in methanol.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring progress by TLC.

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-amino-5-methoxypyrazine.

Step 2: Acetylation to form this compound

-

Reaction Setup: Dissolve 2-amino-5-methoxypyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Grignard Formation (Alternative to direct acetylation): Prepare a solution of methylmagnesium bromide (1.2 eq) in THF.

-

Reaction: Cool the pyrazine solution to -78°C (dry ice/acetone bath). Add the Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final compound, this compound, by column chromatography or recrystallization.

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

LC-MS: To confirm the molecular weight and assess purity.

-

Infrared Spectroscopy: To confirm the presence of key functional groups (e.g., C=O of the ketone).

Chapter 4: In Vitro Efficacy and Potency Assessment

The primary goal of in vitro assessment is to determine if the synthesized compound selectively reduces Aβ42 production in a cellular context. This is typically achieved using a cell-based assay with a cell line that overexpresses human APP.

Cell-Based γ-Secretase Modulation Assay Protocol

This protocol provides a method for quantifying the modulatory effects of the test compound on Aβ peptide production.

1. Cell Culture and Seeding:

-

Use HEK293 cells stably expressing human APP with the Swedish mutation (HEK-APPswe) or U2OS cells expressing an APP-C99 construct.[11][12]

-

Culture cells to ~80% confluency in appropriate media (e.g., DMEM with 10% FBS and selection antibiotic).

-

Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere overnight.

2. Compound Treatment:

-

Prepare a serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM).

-

Dilute the compound stocks into fresh cell culture media to achieve the final desired concentrations (e.g., from 10 µM down to 10 pM) with a final DMSO concentration of ≤0.5%.

-

Remove the old media from the cells and replace it with the media containing the test compound. Include vehicle-only (DMSO) and untreated controls.

-

Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

3. Analyte Collection and Measurement:

-

After incubation, carefully collect the conditioned media from each well.

-

Centrifuge the media to pellet any detached cells or debris.

-

Use the supernatant for quantification of Aβ40 and Aβ42 peptides using a highly sensitive sandwich ELISA kit or Meso Scale Discovery (MSD) electrochemiluminescence assay.

4. Data Analysis:

-

Calculate the concentrations of Aβ40 and Aβ42 for each compound concentration.

-

Plot the concentration of Aβ42 versus the compound concentration on a logarithmic scale to determine the IC₅₀ value (the concentration at which Aβ42 production is reduced by 50%).

-

Plot the Aβ40/Aβ42 ratio to visualize the modulatory shift. A successful GSM will increase this ratio.

Expected Data and Interpretation

A successful GSM candidate would exhibit a dose-dependent decrease in Aβ42 levels with a concomitant increase or maintenance of Aβ40/Aβ38 levels.

Table 1: Representative Quantitative Data for a Putative GSM

| Compound Concentration | Aβ42 (pg/mL) | % of Control | Aβ40 (pg/mL) | Aβ40/Aβ42 Ratio |

| Vehicle (DMSO) | 150.2 | 100% | 1205.1 | 8.02 |

| 1 nM | 125.8 | 83.8% | 1211.5 | 9.63 |

| 10 nM | 88.1 | 58.7% | 1245.3 | 14.13 |

| 25 nM (IC₅₀) | 75.1 | 50.0% | 1288.0 | 17.15 |

| 100 nM | 45.3 | 30.2% | 1350.6 | 29.81 |

| 1 µM | 33.1 | 22.0% | 1380.2 | 41.69 |

Assay Workflow Diagram

The following diagram outlines the key steps in the cell-based assay workflow.

Caption: Workflow for cell-based γ-secretase modulator efficacy testing.

Conclusion and Future Directions

This guide outlines a comprehensive framework for investigating this compound as a novel Gamma-Secretase Modulator. The proposed mechanism, centered on allosteric binding to Presenilin, aligns with current understanding of second-generation GSMs and offers a clear therapeutic hypothesis. The provided synthesis and in vitro testing protocols establish a self-validating system for confirming this hypothesis.

Successful validation—demonstrated by potent, selective Aβ42 reduction without impacting Notch signaling (a crucial follow-up experiment)—would position this compound as a valuable lead candidate. Subsequent steps would involve lead optimization to improve potency and pharmacokinetic properties, followed by in vivo testing in transgenic AD animal models to assess brain penetrance and efficacy in reducing amyloid pathology. The development of pyrazine-based GSMs like this compound holds significant promise in the ongoing search for a disease-modifying therapy for Alzheimer's disease.

References

-

The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer's disease. (Source: Frontiers in Aging Neuroscience, URL: [Link])

-

Crump, C. J., & Gregertsen, J. C. (2012). Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease. Journal of Neurochemistry, 120(Suppl 1), 52–62. (Source: PMC, URL: [Link])

-

Okochi, M., Tagami, S., Yanagida, K., Fukumori, A., Sato, T., Nishitomi, K., Takami, M., & Takeda, M. (2012). First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms. Journal of Biological Chemistry, 287(9), 6299–6305. (Source: NIH, URL: [Link])

-

Golde, T. E., & Koo, E. H. (2011). γ-Secretase Inhibitors and Modulators. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2918–2927. (Source: PMC, URL: [Link])

-

Jung, J. I., & Gimpl, G. (2011). Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein. Journal of Biological Chemistry, 286(43), 37452–37460. (Source: PMC, URL: [Link])

-

Svedružić, Ž. M., Popović, K., & Šendula-Jengić, V. (2013). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Molecular Neurodegeneration, 8(1), 37. (Source: NIH, URL: [Link])

-

Liao, C.-H., & Che, F.-Y. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments, (131), e56950. (Source: NIH, URL: [Link])

-

Creative Bioarray. γ-Secretase Activity Assay. (Source: Creative Bioarray, URL: [Link])

-

Malamas, M. S., et al. (2011). Pyridazine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(13), 4016-4019. (Source: PubMed, URL: [Link])

-

Innoprot. Gamma Secretase Activity Assay Cell Line. (Source: Innoprot, URL: [Link])

-

Takai, T., et al. (2015). Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production. Bioorganic & Medicinal Chemistry, 23(9), 1923-1934. (Source: PubMed, URL: [Link])

-

Malamas, M. S., et al. (2011). Pyridine-derived γ-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 21(16), 4832-4835. (Source: PubMed, URL: [Link])

-

Wang, X., et al. (2023). Multifunctional agents against Alzheimer's disease based on oxidative stress: Polysubstituted pyrazine derivatives synthesized by multicomponent reactions. European Journal of Medicinal Chemistry, 262, 115886. (Source: PubMed, URL: [Link])

-

Li, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(3), 1836-1844. (Source: PubMed Central, URL: [Link])

-

Baumann, K. (2008). Gamma-secretase modulation and its promise for Alzheimer's disease: a rationale for drug discovery. Current Opinion in Drug Discovery & Development, 11(5), 627-635. (Source: ResearchGate, URL: [Link])

-

MySkinRecipes. This compound. (Source: MySkinRecipes, URL: [Link])

-

Eterovic, M., et al. (2024). Synthesis and insecticidal activity of N-(5-phenylpyrazin-2-yl)-benzamide derivatives: Elucidation of mode of action on chitin biosynthesis through symptomology and genetic studies. Pesticide Biochemistry and Physiology, 199, 105771. (Source: PubMed, URL: [Link])

-

ResearchGate. 1-(4-amino-2,6-diphenylpyrimidin-5-yl)ethanone synthesis. (Source: ResearchGate, URL: [Link])

-

ResearchGate. Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone... (Source: ResearchGate, URL: [Link])

Sources

- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 2. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridazine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine-derived γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound [myskinrecipes.com]

- 10. researchgate.net [researchgate.net]

- 11. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]

- 12. innoprot.com [innoprot.com]

Spectroscopic Characterization of 1-(5-Methoxypyrazin-2-yl)ethanone: A Technical Guide

Introduction

Pyrazine derivatives are a class of heterocyclic compounds that garner significant interest in the pharmaceutical and flavor industries due to their diverse biological activities and sensory properties. The compound 1-(5-methoxypyrazin-2-yl)ethanone is a notable example, featuring a pyrazine ring substituted with a methoxy and an acetyl group. These functional groups are expected to modulate the molecule's electronic properties and biological interactions, making a thorough structural elucidation essential for its application in drug discovery and development.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely available, this guide will present predicted data based on the analysis of closely related analogues and fundamental spectroscopic principles. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural information each technique provides. Furthermore, this guide details the robust experimental protocols required to obtain high-quality spectroscopic data, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the pyrazine ring and the presence of the methoxy and acetyl groups.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyrazine ring and the protons of the methyl groups. The electron-donating methoxy group and the electron-withdrawing acetyl group will influence the chemical shifts of the pyrazine protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H-3 |

| ~8.2 | Singlet | 1H | H-6 |

| ~4.0 | Singlet | 3H | -OCH₃ |

| ~2.7 | Singlet | 3H | -C(O)CH₃ |

Note: Predicted values are based on computational models and analysis of similar pyrazine derivatives and may vary from experimental data.

Interpretation:

-

The two protons on the pyrazine ring are expected to appear as singlets in the aromatic region (typically δ 7.0-9.0 ppm). Due to the asymmetrical substitution, they are in different chemical environments. The proton at the C-3 position is anticipated to be slightly downfield compared to the proton at the C-6 position due to the deshielding effect of the adjacent acetyl group.

-

The methoxy protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region, typically around δ 4.0 ppm.

-

The methyl protons of the acetyl group (-C(O)CH₃) will also present as a singlet, further upfield, at approximately δ 2.7 ppm.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (acetyl) |

| ~160 | C-5 (attached to -OCH₃) |

| ~148 | C-2 (attached to acetyl) |

| ~142 | C-3 |

| ~135 | C-6 |

| ~55 | -OCH₃ |

| ~26 | -C(O)CH₃ |

Note: Predicted values are based on computational models and analysis of similar pyrazine derivatives and may vary from experimental data.

Interpretation:

-

The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically above δ 190 ppm.[1]

-

The carbon atom attached to the electronegative oxygen of the methoxy group (C-5) will be significantly deshielded and is predicted to appear around δ 160 ppm.

-

The other aromatic carbons of the pyrazine ring will have chemical shifts in the range of δ 130-150 ppm.

-

The carbon of the methoxy group will be found around δ 55 ppm.[2]

-

The methyl carbon of the acetyl group will be the most upfield signal, appearing around δ 26 ppm.

Experimental Protocol for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

A standard protocol for acquiring high-quality NMR spectra involves dissolving 5-10 mg of the purified compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.[3] The spectra should be recorded on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion. For ¹H NMR, standard acquisition parameters would include a spectral width of approximately 15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed with a wider spectral width (~220 ppm) and a greater number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O of the ketone, the C-O of the methoxy group, C-H bonds of the aromatic ring and methyl groups, and the C=N and C=C bonds of the pyrazine ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3050-3100 | C-H stretch (aromatic) | Medium |

| ~2950-3000 | C-H stretch (aliphatic, -CH₃) | Medium |

| ~1700 | C=O stretch (ketone) | Strong |

| ~1580-1600 | C=N and C=C stretch (pyrazine ring) | Medium-Strong |

| ~1250 | C-O stretch (asymmetric, aryl-alkyl ether) | Strong |

| ~1030 | C-O stretch (symmetric, aryl-alkyl ether) | Medium |

Note: Predicted values are based on typical ranges for these functional groups.

Interpretation:

-

A strong absorption band around 1700 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the ketone.[4]

-

The presence of the pyrazine ring will be confirmed by characteristic C=N and C=C stretching vibrations in the 1580-1600 cm⁻¹ region.[5]

-

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.[5]

-

The C-O stretching vibrations of the methoxy group will give rise to strong bands in the 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric) regions.[6]

Experimental Protocol for FT-IR Analysis

Caption: Workflow for FT-IR spectroscopic analysis.

For a solid sample like this compound, a common method for IR analysis is the thin solid film technique. A small amount of the compound is dissolved in a volatile solvent, such as methylene chloride. A drop of this solution is then placed on an IR-transparent salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the sample on the plate. The plate is then placed in the spectrometer for analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data

For this compound (molecular formula: C₇H₈N₂O₂), the expected molecular weight is approximately 152.15 g/mol . In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at m/z 152.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 152 | [M]⁺˙ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 124 | [M - CO]⁺˙ or [M - N₂]⁺˙ |

| 109 | [M - CH₃CO]⁺ |

| 81 | [M - CH₃CO - N₂]⁺ or [M - CH₃CO - CO]⁺ |

Note: Fragmentation patterns can be complex and these are some of the likely fragments based on the structure.

Interpretation:

-

The molecular ion peak at m/z 152 would confirm the molecular weight of the compound.

-

A prominent peak at m/z 137 would correspond to the loss of a methyl radical (•CH₃) from the acetyl group, a common fragmentation for methyl ketones.

-

The fragment at m/z 109 represents the loss of the entire acetyl group ([M - 43]⁺).

-

Further fragmentation of the pyrazine ring could lead to the loss of neutral molecules like carbon monoxide (CO) or nitrogen (N₂).

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

Caption: Workflow for Electron Impact Mass Spectrometry.

In a typical EI-MS experiment, a small amount of the sample is introduced into the ion source, where it is vaporized under high vacuum. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV).[7] This causes the molecules to ionize, forming a molecular ion, which can then undergo fragmentation. The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio, and a detector records the abundance of each ion.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, provides a detailed and validated structural characterization. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous compounds, offers a robust framework for the identification and confirmation of this pyrazine derivative. The detailed experimental protocols ensure that researchers can reliably obtain high-quality data for their own samples. This technical guide serves as a valuable resource for scientists and professionals in the field of drug development, enabling a deeper understanding of the molecular architecture of this and related compounds, which is fundamental for advancing their potential applications.

References

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

-

Introduction to Electron Impact Ionization for GC–MS | LCGC International. (n.d.). Retrieved from [Link]

-

2-Acetyl-5-methylpyrazine | C7H8N2O | CID 30915 - PubChem. (n.d.). Retrieved from [Link]

-

Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Retrieved from [Link]

-

1-(5-methoxypyridin-2-yl)ethan-1-one - PubChemLite. (n.d.). Retrieved from [Link]

-

2-acetyl-5-methyl pyrazine, 22047-27-4 - The Good Scents Company. (n.d.). Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved from [Link]

-

2-Butan-2-yl-3-methoxy-5-(2-methylpropyl)pyrazine - SpectraBase. (n.d.). Retrieved from [Link]

-

Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). - ResearchGate. (n.d.). Retrieved from [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved from http:/ /ejournal.upi. edu/index.php/ijost/article/view/15269

-

Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013, January 24). Retrieved from [Link]

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative - MDPI. (2022, May 23). Retrieved from [Link]

-

FT-IR spectra of samples B0, B1, B2, and B3. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Ethanone, 1-(1H-pyrazol-4-yl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Ethanone, 1-[1,1'-biphenyl]-4-yl- - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2'-Methoxyacetophenone | C9H10O2 | CID 68481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. mdpi.com [mdpi.com]

- 7. hmdb.ca [hmdb.ca]

The Pyrazine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions have cemented its role in the development of a diverse array of therapeutic agents.[3][4] This guide provides a comprehensive technical overview of the multifaceted role of pyrazine derivatives in drug discovery and development. We will explore the synthetic versatility of the pyrazine core, delve into its broad spectrum of pharmacological activities—including anticancer, antimicrobial, and antiviral properties—and elucidate the structure-activity relationships that govern its therapeutic efficacy. Through an examination of key marketed drugs and detailed experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding necessary to leverage the full potential of this remarkable heterocyclic system.

The Pyrazine Core: Physicochemical Properties and Synthetic Strategies

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its chemical reactivity and its interactions with biological targets. The nitrogen atoms act as hydrogen bond acceptors, a critical feature for molecular recognition within enzyme active sites and receptors.[3]

Synthesis of the Pyrazine Nucleus

The construction of the pyrazine ring can be approached through several established synthetic routes. The choice of method is often dictated by the desired substitution pattern on the final molecule.

A common and versatile method is the self-condensation of α-aminoketones. This reaction, typically carried out under mild conditions, leads to the formation of symmetrically substituted pyrazines. For the synthesis of unsymmetrically substituted pyrazines, the condensation of two different α-aminoketones can be employed, though this may result in a mixture of products.[2]

Another widely used strategy involves the reaction of α-dicarbonyl compounds with 1,2-diamines. This approach offers a high degree of flexibility in introducing various substituents onto the pyrazine core.

Illustrative Synthetic Workflow: Synthesis of a Substituted Pyrazine

Below is a generalized workflow for the synthesis of a 2,5-disubstituted pyrazine derivative, a common structural motif in medicinal chemistry.

Caption: Generalized workflow for the synthesis of 2,5-disubstituted pyrazines.

Therapeutic Applications of Pyrazine Derivatives

The structural versatility of the pyrazine scaffold has led to its incorporation into a wide range of clinically significant drugs.[2][5] Pyrazine derivatives have demonstrated efficacy across multiple therapeutic areas, a testament to their ability to be tailored for specific biological targets.

Anticancer Agents

Pyrazine derivatives have emerged as a prominent class of anticancer agents, with many compounds progressing to clinical trials and receiving FDA approval.[1][6][7] Their mechanisms of action are often centered on the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and apoptosis.[3][8]

Key Marketed Anticancer Drugs Featuring a Pyrazine Core:

| Drug Name | Target(s) | Approved Indication(s) |

| Gilteritinib | FLT3, AXL | Relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation.[3] |

| Erdafitinib | FGFR | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations. |

| Upadacitinib | JAK1 | Rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[3] |

| Bortezomib | Proteasome | Multiple myeloma and mantle cell lymphoma. |

The nitrogen atoms of the pyrazine ring frequently act as hydrogen bond acceptors, anchoring the inhibitor within the ATP-binding pocket of the target kinase. This interaction is a recurring theme in the structure-activity relationship (SAR) of pyrazine-based kinase inhibitors.

Signaling Pathway: Kinase Inhibition by Pyrazine Derivatives

Caption: Mechanism of action for pyrazine-based kinase inhibitors.

Antimicrobial and Antiviral Agents

The pyrazine moiety is a key component in several antimicrobial and antiviral drugs. Its ability to mimic natural purine nucleobases allows for interference with microbial metabolic pathways.

-

Antitubercular Activity: Pyrazinamide is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[9][10] It is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane transport and energetics in the bacterium.[9] The development of pyrazine-2-carbohydrazide derivatives is an active area of research to combat drug-resistant strains.[11]

-

Antibacterial Activity: Novel pyrazine derivatives, such as those combined with triazole or oxadiazole moieties, have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13][14] These hybrid molecules are being investigated for their potential to overcome existing antibiotic resistance mechanisms.

-

Antiviral Activity: Favipiravir, a pyrazine-containing antiviral, has demonstrated broad-spectrum activity against various RNA viruses.[15] It acts as a prodrug that is converted to its active ribofuranosyl-5'-triphosphate form, which inhibits viral RNA-dependent RNA polymerase. Additionally, pyrazine derivatives have been explored for their potential against other viruses, including herpes simplex virus and SARS-CoV-2.[16][17][18]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrazine scaffold has been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. SAR studies often focus on the nature and position of substituents on the pyrazine ring.

Comparative SAR of Pyrazine-Based Inhibitors

The following table summarizes key SAR findings for two classes of pyrazine-based inhibitors, illustrating how structural modifications impact biological activity.

| Compound Class | Target | Key SAR Observations |

| 2,6-Disubstituted Pyrazines | Casein Kinase 2 (CK2) | - Small, electron-donating groups at the 2-position enhance activity.- Bulky substituents at the 6-position are generally well-tolerated and can be modified to improve solubility.[19] |

| Imidazo[1,2-a]pyrazine Derivatives | Aurora-A Kinase | - A hydrogen bond donor at the 3-position of the imidazopyrazine core is crucial for potent inhibition.- Substitution on the phenyl ring attached to the core can modulate selectivity and pharmacokinetic properties.[19] |

Experimental Protocols: Characterization and Evaluation

The development of pyrazine-based drugs relies on a suite of analytical and biological assays to confirm structure, purity, and activity.

Spectroscopic Analysis of Pyrazine Derivatives

Standard spectroscopic techniques are employed to elucidate the structure of newly synthesized pyrazine compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of protons and carbons, respectively, allowing for the confirmation of the substitution pattern on the pyrazine ring.[20]

-

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition.[20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups present in the molecule.[20]

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of pyrazine derivatives.[20]

In Vitro Antimicrobial Activity Assay

The minimum inhibitory concentration (MIC) is a key metric for evaluating the potency of new antimicrobial agents.

Step-by-Step MIC Determination (Microbroth Dilution Method)

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: The pyrazine derivative is serially diluted in the broth medium across a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Conclusion and Future Perspectives

The pyrazine scaffold continues to be a highly valuable and versatile platform in medicinal chemistry.[15][21] Its favorable physicochemical properties and synthetic tractability have enabled the development of numerous life-saving drugs. The ongoing exploration of novel pyrazine derivatives, particularly in the areas of oncology and infectious diseases, promises to yield a new generation of targeted therapies. As our understanding of disease biology deepens, the rational design of pyrazine-based molecules will undoubtedly lead to the discovery of more potent, selective, and safer medicines. The future of pyrazine in drug discovery is bright, with significant potential for addressing unmet medical needs.

References

-

Guo, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033. [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7040. [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry, 25(3), 151-163. [Link]

-

Patel, R., et al. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 174-181. [Link]

-

Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. Mini-Reviews in Medicinal Chemistry, 13(11), 1607-1625. [Link]

-

Al-Ostoot, F. H., et al. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). ResearchGate. [Link]

-

Miniyar, P. B., et al. (2013). Unequivocal Role of Pyrazine Ring in Medicinally Important Compounds: A Review. R Discovery. [Link]

-

Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 39-60. [Link]

-

Guo, Y., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PubMed Central. [Link]

-

Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Science. [Link]

-

Alshahrani, M. M. (2024). Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. [Link]

-

Li, Y., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7549. [Link]

-

Boulebd, H., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Polycyclic Aromatic Compounds, 43(6), 5433-5452. [Link]

-

Verini, M. A., et al. (1975). Antiviral activity of a pyrazino-pyrazine derivative. Chemotherapy, 21(3-4), 221-230. [Link]

-

Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. ResearchGate. [Link]

-

Girgis, A. S., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. R Discovery. [Link]

-

Gobis, K., et al. (2006). Studies on pyrazine derivatives. XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica, 63(1), 39-45. [Link]

-

Lokesh, B. V. S., & Rahman, M. M. (2021). Pyrazine derivatives reported for anti-tubercular activity. ResearchGate. [Link]

-

El-Sayed, N. N. E., et al. (2023). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness pr. ResearchGate. [Link]

-

Girgis, A. S., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. PubMed Central. [Link]

-

Kumar, A., et al. (2023). Synthesis and biological evaluation of 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives as anticancer agents. Journal of Chemical Sciences, 135(2), 52. [Link]

-

Kumar, A., et al. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 259, 115544. [Link]

-

Sarris, K., et al. (2022). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, 17(17), e202200230. [Link]

-

Girgis, A. S., et al. (2022). New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2. Africa Research Connect. [Link]

-

Boulebd, H., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7040. [Link]

-

Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 43(6), 5433-5452. [Link]

-

Khan, I., et al. (2024). FDA-approved pyrazine-containing antibacterial agents. ResearchGate. [Link]

-

Asati, V., et al. (2018). Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular. Infectious Disorders - Drug Targets, 18(3), 194-206. [Link]

-

Srinivasarao, P., et al. (2022). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry. [Link]

-

Boulebd, H., et al. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]

-

Lokesh, B. V. S., & Rahman, M. M. (2021). Structure–activity relationship (SAR) features of chloropyrazine-tethered pyrimidine hybrids. ResearchGate. [Link]

-

Ardiansah, B., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. [Link]

-

Al-Ktaif, A. H., et al. (2020). Synthesis, Spectroscopic, and DFT Studies of Some Platinum-Pyrazine Carboxamide Derivatives. International Journal of Chemical and Molecular Engineering, 14(11), 478-484. [Link]

Sources

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. jyoungpharm.org [jyoungpharm.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation and Docking Study of Pyrazine Containing 1, 3, 4-Oxadiazoles Clubbed with Substituted Azetidin-2-one: A New Class of Potential Antimicrobial and Antitubercular - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 16. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. africaresearchconnects.com [africaresearchconnects.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gamma-Secretase Modulators for Alzheimer's Disease

Introduction: The Unrelenting Challenge of Alzheimer's Disease and the Amyloid Hypothesis

Alzheimer's disease (AD) is a progressive neurodegenerative disorder that currently poses one of the most significant challenges to modern medicine.[1][2] Characterized by a gradual decline in cognitive function and memory, AD ultimately leads to a complete inability to perform daily activities.[2] The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) peptides into plaques and the intracellular accumulation of hyperphosphorylated tau protein in the form of neurofibrillary tangles.[3][4]

The "amyloid cascade hypothesis" has been a central tenet in AD research for decades.[5][6] This hypothesis posits that the abnormal accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is the primary event that initiates a cascade of downstream pathological events, including tau pathology, neuroinflammation, and ultimately, neuronal cell death.[1][7] Aβ peptides are generated from the sequential cleavage of the amyloid precursor protein (APP), a type I transmembrane protein, by two enzymes: β-secretase (BACE1) and γ-secretase.[1][5]

The Central Role of Gamma-Secretase in Amyloid-Beta Production